REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][CH2:13][NH:14][CH:15]=O)[CH:6]=[C:7]2[O:11][CH2:10][O:9][C:8]=12.P(Cl)(Cl)(Cl)=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=[C:5]2[C:4]=1[CH:15]=[N:14][CH2:13][CH2:12]2
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C2C1OCO2)CCNC=O
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 7 hours
|
Duration
|
7 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with 50 ml of toluene and 50 ml of water
|
Type
|
ADDITION
|
Details
|
further added with 14 ml of 20% sodium hydroxide aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 25 ml of toluene
|
Type
|
WASH
|
Details
|
washed with 25 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distillation off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=C(C=C3CCN=CC13)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |